The HIV-1 Tat protein is a multifunctional protein that plays a critical role in the replication and pathogenesis of the human immunodeficiency virus type 1 (HIV-1). It is an 86-amino acid protein that is essential for the transactivation of the viral genome, which is a key step in the HIV replication cycle1.
The HIV-1 Tat Protein (47-57) is classified as a peptide derived from HIV-1, specifically from its Tat protein, which is vital for viral replication and gene expression regulation. This peptide has garnered attention for its ability to facilitate the delivery of therapeutic agents into cells, making it a subject of study in both virology and therapeutic development .
The synthesis of HIV-1 Tat Protein (47-57) can be achieved through solid-phase peptide synthesis, a common technique used for producing peptides. This method involves the following steps:
The specific sequence for HIV-1 Tat Protein (47-57) is often synthesized with modifications, such as conjugation with fluorescent markers for tracking purposes in cellular studies .
The molecular structure of HIV-1 Tat Protein (47-57) is characterized by its amphipathic nature, which allows it to interact favorably with lipid membranes. The modeled structure reveals a strong alpha-helical conformation, which is critical for its membrane translocation capabilities.
Key structural features include:
The molecular formula for this peptide is , reflecting its complex composition that contributes to its biological activity .
HIV-1 Tat Protein (47-57) participates in several chemical reactions primarily related to its interaction with cellular components:
These interactions are crucial for both understanding the mechanism of action and developing therapeutic applications.
The mechanism by which HIV-1 Tat Protein (47-57) operates involves several key steps:
This mechanism underscores its potential utility in drug delivery systems.
HIV-1 Tat Protein (47-57) exhibits several notable physical and chemical properties:
These properties are critical when considering its application in research and therapeutic contexts .
HIV-1 Tat Protein (47-57) has diverse applications across various fields:
The HIV-1 Tat protein (47-57) fragment corresponds to an 11-amino acid peptide with the primary sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR). This sequence represents the core arginine-rich motif (ARM) located within the highly basic region (HBR) of the full-length Tat protein (residues 49-59 in some numbering systems). The peptide encompasses the minimal protein transduction domain (PTD) necessary for cellular internalization and nucleic acid binding [1] [8] [9]. Positional analysis reveals:
This sequence is remarkably conserved across most HIV-1 subtypes, underscoring its fundamental role in Tat function. Its minimal length and potent activity make it a prototypical model for studying cell-penetrating peptides (CPPs) [1] [8].
Table 1: Amino Acid Composition and Properties of HIV-1 Tat (47-57)
Position | Amino Acid | Abbreviation | Side Chain Property | Postulated Role in Motif |
---|---|---|---|---|
47 | Tyrosine | Tyr (Y) | Aromatic, Hydrophilic | Membrane interaction, potential H-bonding |
48 | Glycine | Gly (G) | Flexible, No Side Chain | Backbone flexibility, conformational adaptability |
49 | Arginine | Arg (R) | Basic, Positively Charged | Nucleic acid binding, membrane interaction |
50 | Lysine | Lys (K) | Basic, Positively Charged | Membrane interaction, electrostatic binding |
51 | Lysine | Lys (K) | Basic, Positively Charged | Membrane interaction, electrostatic binding |
52 | Arginine | Arg (R) | Basic, Positively Charged | Nuclear localization, nucleic acid binding |
53 | Arginine | Arg (R) | Basic, Positively Charged | Nuclear localization, nucleic acid binding |
54 | Glutamine | Gln (Q) | Polar, Uncharged | Potential H-bonding, structural break |
55 | Arginine | Arg (R) | Basic, Positively Charged | Nuclear localization, nucleic acid binding |
56 | Arginine | Arg (R) | Basic, Positively Charged | Nuclear localization, nucleic acid binding |
57 | Arginine | Arg (R) | Basic, Positively Charged | Nuclear localization, nucleic acid binding |
The Tat (47-57) peptide possesses the molecular formula C₆₄H₁₁₸N₃₂O₁₄ and a calculated monoisotopic molecular weight of 1559.86 Da [1] [8]. Key physicochemical characteristics arising from its sequence include:
Table 2: Key Physicochemical Parameters of HIV-1 Tat (47-57)
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆₄H₁₁₈N₃₂O₁₄ | Defines elemental composition |
Molecular Weight | 1559.86 Da | Essential for mass spectrometry identification and quantification |
CAS Registry Number | 191936-91-1 | Unique chemical identifier |
Net Charge (pH 7.4) | ~ +10 (nominal) | Drives electrostatic interactions with anionic molecules (DNA, RNA, membranes) |
Isoelectric Point (pI) | Highly Basic (>12 estimated) | Reflects dominance of basic residues |
Solubility | Soluble in water, aqueous buffers | Facilitates experimental handling and biological activity studies |
The Tat (47-57) peptide, like the full-length Tat protein and its larger functional domains, exhibits significant conformational flexibility and lacks a stable, well-defined three-dimensional structure in aqueous solution, classifying it as an intrinsically disordered peptide [3] [5] [10]. Key insights into its dynamics come from biophysical techniques:
The defining feature of Tat (47-57) is its extreme polycationic character, primarily mediated by the high density of arginine and lysine residues (9 out of 11 residues). This domain is central to multiple biological functions:
Table 3: Functional Roles of the Polycationic Domain in HIV-1 Tat (47-57)
Function | Key Residues/Sub-motif | Molecular Mechanism | Biological Consequence |
---|---|---|---|
Nucleic Acid Binding | Arg/Lys cluster (All R/K) | Electrostatic attraction to phosphate backbone; Arg H-bonding and cation-π stacking with bases | DNA/RNA compaction, protection from nucleases, TAR RNA recognition (full Tat) |
Cell Surface Attachment | Arg/Lys cluster (All R/K) | Electrostatic interaction with heparan sulfate proteoglycans (HSPGs), other glycans, phospholipids | Initial step in cellular internalization (PTD function) |
Membrane Association (PS) | Arg-rich motif (RRQRRR) | Specific electrostatic and H-bonding with phosphatidylserine (PS) headgroups | Contributes to plasma membrane binding during secretion (full Tat) and uptake |
Nuclear Localization | GRKKR sub-motif (Pos. 52-56) | Recognition by importin receptors (e.g., Importin β) | Nuclear import of Tat or Tat-cargo complexes |
Endocytosis Induction | Overall polycationic character | Charge-driven clustering with anionic surface components, triggering endocytic pathways | Uptake of Tat-DNA complexes (macropinocytosis, clathrin-mediated) |
Synergy in Transcription | Basic Region (within full Tat) | Cooperative binding with N-terminal domain to TAR RNA and components of transcription complex (P-TEFb) | Enhanced HIV-1 LTR-driven transcription |
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